REACTION_CXSMILES
|
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:8]=[CH:7][S:6][CH:5]=1.[C:10]([O:15][CH2:16][CH3:17])(=[O:14])[C:11]#[C:12][CH3:13]>>[CH2:16]([O:15][C:10]([C:11]1[C:3]([C:4]2[CH:8]=[CH:7][S:6][CH:5]=2)=[N:2][O:1][C:12]=1[CH3:13])=[O:14])[CH3:17]
|
Name
|
|
Quantity
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11.4 g
|
Type
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reactant
|
Smiles
|
ON=C(C1=CSC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C#CC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 91% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |